molecular formula C15H16FNO2S B4817391 [(4-Fluoro-3-methylphenyl)sulfonyl](phenylethyl)amine

[(4-Fluoro-3-methylphenyl)sulfonyl](phenylethyl)amine

Cat. No.: B4817391
M. Wt: 293.4 g/mol
InChI Key: MTNRGOMGFZCLDK-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)sulfonylamine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of (4-Fluoro-3-methylphenyl)sulfonylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and bromine for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro and halogenated derivatives of the aromatic ring.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethylamine backbone allows the compound to interact with receptors in the body, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-methylphenyl)sulfonylamine
  • (4-Fluoro-3-methylphenyl)sulfonylamine
  • (4-Fluoro-3-methylphenyl)sulfonylamine

Uniqueness

(4-Fluoro-3-methylphenyl)sulfonylamine is unique due to its specific structural features, such as the combination of a sulfonyl group with a phenylethylamine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11-10-14(8-9-15(11)16)20(18,19)17-12(2)13-6-4-3-5-7-13/h3-10,12,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRGOMGFZCLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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